molecular formula C14H8N2S3 B5424919 (E)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile

(E)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B5424919
M. Wt: 300.4 g/mol
InChI Key: VVZUYJXZICMASK-JXMROGBWSA-N
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Description

(E)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that features a conjugated system with thiophene and thiazole rings. Compounds with such structures are often of interest in materials science and medicinal chemistry due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the formation of the thiazole ring followed by the introduction of the thiophene groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Cross-Coupling Reactions: Introduction of thiophene groups via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

    Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action for compounds like (E)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile would depend on their specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, involving charge transfer and conjugation effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dithiophene and 3,4-ethylenedioxythiophene.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole.

Uniqueness

(E)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile is unique due to its specific combination of thiophene and thiazole rings, which may impart distinct electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S3/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUYJXZICMASK-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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